molecular formula C11H10N2O5 B14245817 N-(2,5-dioxopyrrolidin-1-yl)-2,4-dihydroxybenzamide CAS No. 503427-75-6

N-(2,5-dioxopyrrolidin-1-yl)-2,4-dihydroxybenzamide

Cat. No.: B14245817
CAS No.: 503427-75-6
M. Wt: 250.21 g/mol
InChI Key: KQKXEUXBNZJKNH-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,5-dioxopyrrolidin-1-yl)-2,4-dihydroxybenzamide typically involves the reaction of 2,4-dihydroxybenzoic acid with N-hydroxysuccinimide in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC). The reaction is carried out under anhydrous conditions to prevent hydrolysis of the intermediates .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature and solvent choice, to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-(2,5-dioxopyrrolidin-1-yl)-2,4-dihydroxybenzamide can undergo various chemical reactions, including:

    Oxidation: The hydroxyl groups on the benzene ring can be oxidized to form quinones.

    Reduction: The carbonyl groups in the pyrrolidinone ring can be reduced to hydroxyl groups.

    Substitution: The hydroxyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used in the presence of a base.

Major Products

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Hydroxylated derivatives.

    Substitution: Alkylated or acylated derivatives.

Scientific Research Applications

N-(2,5-dioxopyrrolidin-1-yl)-2,4-dihydroxybenzamide has several scientific research applications:

Mechanism of Action

The mechanism by which N-(2,5-dioxopyrrolidin-1-yl)-2,4-dihydroxybenzamide exerts its effects involves several molecular targets and pathways:

Properties

CAS No.

503427-75-6

Molecular Formula

C11H10N2O5

Molecular Weight

250.21 g/mol

IUPAC Name

N-(2,5-dioxopyrrolidin-1-yl)-2,4-dihydroxybenzamide

InChI

InChI=1S/C11H10N2O5/c14-6-1-2-7(8(15)5-6)11(18)12-13-9(16)3-4-10(13)17/h1-2,5,14-15H,3-4H2,(H,12,18)

InChI Key

KQKXEUXBNZJKNH-UHFFFAOYSA-N

Canonical SMILES

C1CC(=O)N(C1=O)NC(=O)C2=C(C=C(C=C2)O)O

Origin of Product

United States

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